molecular formula C28H24N4OS B11122833 4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one

4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one

Cat. No.: B11122833
M. Wt: 464.6 g/mol
InChI Key: MWQGOWXGQZKMSY-ITYLOYPMSA-N
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Description

4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethylsulfanyl)benzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-one under basic conditions to form the intermediate. This intermediate is then subjected to further reactions to introduce the additional phenyl and pyrazole groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrazole ring or the ethylsulfanyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and pyrazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one stands out due to its combination of multiple aromatic rings and a pyrazole core, which may confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C28H24N4OS

Molecular Weight

464.6 g/mol

IUPAC Name

(4Z)-4-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C28H24N4OS/c1-3-34-25-16-14-21(15-17-25)27-22(19-31(30-27)23-10-6-4-7-11-23)18-26-20(2)29-32(28(26)33)24-12-8-5-9-13-24/h4-19H,3H2,1-2H3/b26-18-

InChI Key

MWQGOWXGQZKMSY-ITYLOYPMSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

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